Acid Dissociation Constant (pKa) Shift: Enhanced Acidity Relative to Non-Brominated Analog
The presence of the ortho-bromine substituent significantly lowers the pKa of the carboxylic acid group compared to the non-brominated analog 2-amino-4-methoxybenzoic acid (CAS 4294-95-5). This shift alters the compound's ionization state at physiological pH, which directly impacts solubility, permeability, and protein binding in biological assays .
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 3.86 ± 0.10 (predicted) |
| Comparator Or Baseline | 2-Amino-4-methoxybenzoic acid: pKa = 5.21 ± 0.10 (predicted) |
| Quantified Difference | ΔpKa ≈ -1.35 (target is ~22× more acidic) |
| Conditions | Predicted values from ChemicalBook database |
Why This Matters
A more acidic carboxyl group results in a higher proportion of ionized (anionic) species at pH 7.4, which can be critical for aqueous solubility, renal clearance, and target engagement in enzyme active sites.
- [1] ChemicalBook. 2-Amino-4-methoxybenzoic Acid (CAS 4294-95-5) Properties. Accessed 2026-04-16. View Source
